REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9](O)=[N:10][CH:11]=[CH:12][N:13]=2)=[CH:4][CH:3]=1.CC(C1C(C2C=CC([Cl:39])=CC=2)=NC=CN=1)(C(OCC)=O)C(OCC)=O.CC(C1C(C2C=CC(Cl)=CC=2)=NC=CN=1)C(OCC)=O.CC(C1C(C2C=CC(Cl)=CC=2)=NC=CN=1)C(O)=O.CC(C1C(C2C=CC(Cl)=CC=2)=NC=CN=1)C(N)=O>>[Cl:39][C:9]1[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[N:13][CH:12]=[CH:11][N:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C=1C(=NC=CN1)O
|
Name
|
VI
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
IX
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
XI
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diethyl α-methyl-3-(p-chlorophenyl)pyrazinylmalonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)(C(=O)OCC)C1=NC=CN=C1C1=CC=C(C=C1)Cl
|
Name
|
ethyl α-methyl-3-(p-chlorophenyl)pyrazineacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)C1=NC=CN=C1C1=CC=C(C=C1)Cl
|
Name
|
α-methyl-3-(p-chlorophenyl)pyrazineacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)C1=NC=CN=C1C1=CC=C(C=C1)Cl
|
Name
|
α-methyl-3-(p-chlorophenyl)pyrazineacetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)N)C1=NC=CN=C1C1=CC=C(C=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the products obtained
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CN=C1C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |